molecular formula C9H8ClNO3S2 B2858015 4-Oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine-7-sulfonyl chloride CAS No. 443955-61-1

4-Oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine-7-sulfonyl chloride

Cat. No.: B2858015
CAS No.: 443955-61-1
M. Wt: 277.74
InChI Key: OGMMNAJRZGGJAT-UHFFFAOYSA-N
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Description

4-Oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine-7-sulfonyl chloride is a chemical compound with the molecular formula C9H8ClNO3S2 and a molecular weight of 277.75 g/mol. This compound is characterized by its sulfonyl chloride group attached to a benzothiazepine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine-7-sulfonyl chloride typically involves the following steps:

  • Starting Materials: The synthesis begins with the appropriate benzothiazepine derivative as the starting material.

  • Oxidation: The benzothiazepine derivative undergoes oxidation to introduce the keto group at the 4-position.

  • Sulfonylation: The oxidized product is then treated with a sulfonyl chloride reagent to introduce the sulfonyl chloride group at the 7-position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 4-Oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine-7-sulfonyl chloride can undergo various chemical reactions, including:

  • Oxidation: Further oxidation of the compound can lead to the formation of more oxidized derivatives.

  • Reduction: Reduction reactions can be used to convert the sulfonyl chloride group to other functional groups.

  • Substitution: The sulfonyl chloride group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) can be used.

  • Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions, often in the presence of a base.

Major Products Formed:

  • Oxidation Products: Higher oxidized derivatives of the compound.

  • Reduction Products: Derivatives with reduced sulfonyl chloride groups.

  • Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine-7-sulfonyl chloride has several applications in scientific research:

  • Chemistry: It can be used as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound may be used in the study of biological systems and interactions with biomolecules.

  • Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-Oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine-7-sulfonyl chloride exerts its effects involves its interaction with specific molecular targets and pathways. The sulfonyl chloride group can react with nucleophiles, leading to the formation of various derivatives that may have biological or chemical activity. The exact mechanism of action would depend on the specific application and the molecular targets involved.

Comparison with Similar Compounds

  • 2-Methyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine-7-sulfonyl chloride: A methylated derivative of the compound.

  • 1,5-Benzothiazepine-7-sulfonyl chloride: A related compound without the keto group at the 4-position.

Properties

IUPAC Name

4-oxo-3,5-dihydro-2H-1,5-benzothiazepine-7-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO3S2/c10-16(13,14)6-1-2-8-7(5-6)11-9(12)3-4-15-8/h1-2,5H,3-4H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGMMNAJRZGGJAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C(C=C(C=C2)S(=O)(=O)Cl)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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